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Compound of Interest

5-(3-Methylpiperazin-1-
Compound Name:
yl)isoquinoline

Cat. No.: B1428864

An In-depth Technical Guide to 5-(3-
Methylpiperazin-1-yl)isoquinoline

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the physical and chemical
properties of the novel heterocyclic compound, 5-(3-Methylpiperazin-1-yl)isoquinoline. This
document is intended to serve as a valuable resource for researchers, scientists, and
professionals involved in drug discovery and development, offering available data and outlining
experimental protocols for its characterization.

Chemical Identity and Physical Properties

5-(3-Methylpiperazin-1-yl)isoquinoline is a derivative of isoquinoline, a class of compounds
known for its diverse biological activities. The incorporation of a 3-methylpiperazine moiety at
the 5-position of the isoquinoline core suggests its potential as a versatile scaffold in medicinal
chemistry.[1]

Table 1: Chemical Identifiers and Basic Properties
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Property Value Source
5-(3-Methylpiperazin-1-

IUPAC Name yl)(isoquinzliiz N/A

CAS Number 1483029-23-7 [2][3]

Molecular Formula C14H17Ns [2][3]

Molecular Weight 227.3 g/mol [2][3]

Purity Min. 95% [2][3]

Table 2: Predicted Physicochemical Properties

Quantitative experimental data for the physicochemical properties of 5-(3-Methylpiperazin-1-

yl)isoquinoline are not readily available in the public domain. The following table summarizes

predicted values obtained from computational models, which can serve as a preliminary guide

for experimental design.

Property Predicted Value Prediction Tool/Method
Melting Point Not available N/A

N ) ChemicalBook (for a related
Boiling Point 495.3 £55.0 °C

sulfonyl derivative)[4]

logP (Octanol/Water Partition

Coefficient)

~2.5-3.5

Based on cheminformatics
tools (e.g., SwissADME)[5]

Aqueous Solubility (logS)

Moderately soluble

Based on cheminformatics
tools (e.g., SwissADME)[5][6]

pKa (most basic)

~7.7-8.5

Based on cheminformatics
tools and data for related

structures[4]

Synthesis and Characterization
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A plausible synthetic route for 5-(3-Methylpiperazin-1-yl)isoquinoline involves a nucleophilic
aromatic substitution reaction. This approach is common for the synthesis of N-aryl
piperazines.

General Synthesis Protocol

A general protocol for the synthesis of 5-(3-Methylpiperazin-1-yl)isoquinoline can be adapted
from established methods for the N-arylation of piperazines with halo-aromatic compounds. A
potential starting material would be 5-halo-isoquinoline (e.g., 5-chloro- or 5-bromo-
isoquinoline).

Reaction Scheme:
Materials:

e 5-Halo-isoquinoline (e.g., 5-chloro-isoquinoline)

3-Methylpiperazine

Palladium catalyst (e.g., Pdz(dba)s)

Phosphine ligand (e.g., Xantphos)

Base (e.g., Cs2C0s or K2COs)

Anhydrous, aprotic solvent (e.g., Dioxane or Toluene)
Procedure:

e To an oven-dried reaction vessel, add 5-halo-isoquinoline, 3-methylpiperazine (typically 1.1-
1.5 equivalents), palladium catalyst (e.g., 2-5 mol%), and the phosphine ligand (e.g., 4-10
mol%).

e Add the base (typically 1.5-2.0 equivalents).
o Evacuate and backfill the vessel with an inert gas (e.g., Argon or Nitrogen) three times.

e Add the anhydrous solvent via syringe.
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e Heat the reaction mixture to a temperature between 80-120 °C and stir for 12-24 hours,
monitoring the reaction progress by TLC or LC-MS.

» Upon completion, cool the reaction to room temperature and dilute with a suitable organic
solvent (e.g., ethyl acetate).

« Filter the mixture through a pad of celite to remove the catalyst and inorganic salts.
» Wash the filtrate with water and brine.

e Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced
pressure.

» Purify the crude product by column chromatography on silica gel to afford the desired 5-(3-
Methylpiperazin-1-yl)isoquinoline.

Characterization Methods

The structure and purity of the synthesized compound should be confirmed using standard
analytical techniques.

¢ Nuclear Magnetic Resonance (NMR) Spectroscopy: *H and 3C NMR spectra should be
acquired to confirm the chemical structure. The spectra of isoquinoline derivatives are well-
documented and can be used for comparison.[7][8][9]

e Mass Spectrometry (MS): High-resolution mass spectrometry (HRMS) should be used to
confirm the molecular weight and elemental composition of the compound.[10][11][12]

o Chromatography: High-performance liquid chromatography (HPLC) can be used to
determine the purity of the final product.

Potential Biological Activity and Experimental
Workflows

Isoquinoline and its derivatives are known to exhibit a wide range of biological activities, with
many acting as kinase inhibitors.[13] The structural features of 5-(3-Methylpiperazin-1-
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yl)isoquinoline make it a candidate for investigation as a modulator of protein kinases, which
are key targets in cancer and inflammatory diseases.

Kinase Inhibitor Screening Workflow

The following diagram illustrates a general workflow for screening and characterizing a novel
compound like 5-(3-Methylpiperazin-1-yl)isoquinoline as a potential kinase inhibitor.

Click to download full resolution via product page

Kinase Inhibitor Screening Workflow

Experimental Protocols for Characterization

The shake-flask method is a standard approach for determining the thermodynamic solubility of
a compound.[5][14][15]

Protocol:

e Add an excess amount of 5-(3-Methylpiperazin-1-yl)isoquinoline to a known volume of
phosphate-buffered saline (PBS) at a physiologically relevant pH (e.g., 7.4).

o Agitate the mixture at a constant temperature (e.g., 25°C or 37°C) for a sufficient time
(typically 24-48 hours) to ensure equilibrium is reached.

o Separate the undissolved solid from the saturated solution by centrifugation and/or filtration.

o Determine the concentration of the compound in the clear supernatant using a validated
analytical method, such as HPLC-UV.
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Potentiometric titration is a common and accurate method for determining the acid dissociation
constant (pKa) of ionizable compounds.[1][2][16][17]

Protocol:

e Dissolve a known amount of 5-(3-Methylpiperazin-1-yl)isoquinoline in a suitable solvent
mixture (e.g., water-methanol) to overcome solubility issues if necessary.

o Calibrate a pH meter with standard buffers.

« Titrate the solution with a standardized solution of a strong acid (e.g., HCI) or a strong base
(e.g., NaOH).

e Record the pH of the solution after each incremental addition of the titrant.

» Plot the pH versus the volume of titrant added to generate a titration curve.

e The pKa value(s) can be determined from the midpoint(s) of the buffer region(s) or the
inflection point(s) of the curve.

The shake-flask method is the traditional and most reliable method for the experimental
determination of the octanol-water partition coefficient (logP).[4][18][19][20][21]

Protocol:

e Prepare a mutually saturated solution of n-octanol and water (or a suitable buffer, e.g., PBS
pH 7.4).

e Dissolve a known amount of 5-(3-Methylpiperazin-1-yl)isoquinoline in one of the phases.

o Combine the two phases in a separatory funnel and shake vigorously for a set period to
allow for partitioning.

» Allow the two phases to separate completely.

o Determine the concentration of the compound in each phase using a suitable analytical
method (e.g., HPLC-UV).

© 2025 BenchChem. All rights reserved. 6/10 Tech Support


http://bulletin.mfd.org.mk/volumes/Volume%2063_2/63_2_003.pdf
https://www.creative-bioarray.com/support/protocol-for-determining-pka-using-potentiometric-titration.htm
https://dergipark.org.tr/en/download/article-file/3684876
https://pmc.ncbi.nlm.nih.gov/articles/PMC3747999/
https://www.benchchem.com/product/b1428864?utm_src=pdf-body
https://encyclopedia.pub/entry/26444
https://pubmed.ncbi.nlm.nih.gov/8877846/
https://www.cambridgemedchemconsulting.com/DDResources/Physiochem/logD.html
https://www.protocols.io/view/logp-logd-shake-flask-method-e6nvw14kdlmk/v1
https://diposit.ub.edu/dspace/bitstream/2445/127667/1/681219.pdf
https://www.benchchem.com/product/b1428864?utm_src=pdf-body
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b1428864?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer

BENGH@ Foundational & Exploratory

Check Availability & Pricing

o Calculate the partition coefficient (P) as the ratio of the concentration in the octanol phase to
the concentration in the aqueous phase. The logP is the logarithm of this value.

A variety of assay formats can be used to screen for kinase inhibitors, including radiometric,
fluorescence-based, and luminescence-based assays.[6][22][23][24][25][26] A common method
is a luminescence-based assay that measures ATP consumption.

Protocol:

e In a multi-well plate, add the kinase enzyme, the specific peptide substrate, and the test
compound (5-(3-Methylpiperazin-1-yl)isoquinoline) at various concentrations.

« Initiate the kinase reaction by adding ATP.
¢ Incubate the plate at a controlled temperature for a specific time.

» Stop the reaction and add a detection reagent that generates a luminescent signal inversely
proportional to the amount of ATP remaining in the well (and thus directly proportional to
kinase activity).

e Measure the luminescence using a plate reader.

o Calculate the percent inhibition for each concentration of the test compound and determine
the ICso value by fitting the data to a dose-response curve.

Logical Relationships in Drug Discovery

The development of a novel compound from a hit to a lead candidate involves a series of
interconnected stages, as depicted in the following diagram.

© 2025 BenchChem. All rights reserved. 7/10 Tech Support


https://www.mtoz-biolabs.com/small-molecule-drug-screening-enzymes.html
https://pubmed.ncbi.nlm.nih.gov/15296638/
https://www.reactionbiology.com/choosing-the-right-assay-for-your-kinase-drug-discovery/
https://www.reactionbiology.com/services/kinase-assays/kinase-screening/
https://www.researchgate.net/figure/Kinase-inhibitor-screening-workflow-First-a-traditional-high-throughput-two-dimensional_fig13_334404567
https://bpsbioscience.com/screening-profiling-services/kinase
https://www.benchchem.com/product/b1428864?utm_src=pdf-body
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b1428864?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer

BENGHE Foundational & Exploratory

Check Availability & Pricing

Validate and characterize hits

( )

Develop lead series
Lead Optimization
(Improve potency, selectivity, ADME)
Select optimal compound

( )

Click to download full resolution via product page

Drug Discovery Process Logic

This guide provides a foundational understanding of 5-(3-Methylpiperazin-1-yl)isoquinoline,
offering both available data and a roadmap for its further investigation. As a promising scaffold,
this compound warrants detailed experimental characterization to fully elucidate its therapeutic
potential.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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methylpiperazin-1-yl-isoquinoline]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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